molecular formula C9H5BrClNO B2378120 5-bromo-2-chloro-1H-indole-3-carbaldehyde CAS No. 535923-43-4

5-bromo-2-chloro-1H-indole-3-carbaldehyde

Cat. No.: B2378120
CAS No.: 535923-43-4
M. Wt: 258.5
InChI Key: FZBYTBFQYOWVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloro-1H-indole-3-carbaldehyde is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of bromine and chlorine substituents on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-1H-indole-3-carbaldehyde typically involves the bromination and chlorination of indole derivatives. One common method is the bromination of 2-chloro-1H-indole-3-carbaldehyde using bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-1H-indole-3-carbaldehyde is largely dependent on its interaction with biological targets. The indole ring can interact with various enzymes and receptors, influencing their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to certain molecular targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-indole-3-carbaldehyde
  • 2-Chloro-1H-indole-3-carbaldehyde
  • 5-Chloro-1H-indole-3-carbaldehyde

Uniqueness

5-Bromo-2-chloro-1H-indole-3-carbaldehyde is unique due to the presence of both bromine and chlorine substituents, which can significantly alter its chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

5-bromo-2-chloro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)7(4-13)9(11)12-8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBYTBFQYOWVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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